4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride
Description
Properties
IUPAC Name |
4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS.ClH/c8-5-3-6(9)7-4(5)1-2-10-7;/h1-2,5H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFWONKQWZPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclization-Amination Sequence
This route begins with the synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (CAS 5650-51-1), a precursor characterized by a melting point of 115–117°C and a boiling point of 239.6±9.0°C . The ketone undergoes hydrazone formation using hydrazine hydrate under acidic conditions (pH 3.0–3.5), followed by reduction to introduce the amine group.
Key Steps:
-
Hydrazone Formation:
-
Reduction to Amine:
-
Hydrochloride Salt Formation:
Route 2: Direct Amination of Halogenated Intermediates
An alternative approach involves bromination of the cyclopenta[b]thiophene core, followed by nucleophilic amination .
Key Steps:
-
Bromination:
-
Amination:
Route 3: One-Pot Cyclization and Amination
A streamlined method combines cyclization and amination in a single reactor, reducing purification steps.
Key Steps:
-
Cyclization:
-
In Situ Amination:
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Selection
Temperature and pH Control
-
Maintaining pH 3.0–3.5 during hydrazone formation prevents over-acidification and byproduct generation.
-
Refluxing at 75°C in amination steps ensures complete conversion while minimizing decomposition.
Analytical Characterization and Quality Control
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| Solubility | 50 mg/mL in water |
| Flash Point | 98.7±18.7°C |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the modification of biological activity and selectivity.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that specific modifications to the cyclopenta[b]thiophene scaffold enhanced potency against breast cancer cells, suggesting a potential pathway for drug development in oncology .
Biological Research
The compound is utilized in proteomics research as a reagent for the detection and analysis of proteins. Its ability to form stable complexes with biomolecules makes it valuable for studying protein interactions and functions.
Case Study: Protein Interaction Studies
In a notable study, researchers employed this compound to investigate protein-ligand interactions. The results indicated that the compound could effectively inhibit certain protein functions, providing insights into its mechanisms of action in biological systems .
Materials Science
This compound is also explored for its applications in materials science, particularly in the synthesis of novel polymeric materials. The incorporation of cyclopenta[b]thiophene units into polymer backbones can enhance electronic properties.
Data Table: Polymer Properties
| Polymer Type | Electrical Conductivity | Thermal Stability |
|---|---|---|
| Cyclopenta[b]thiophene-based Polymer | High (up to 10 S/cm) | Stable up to 300 °C |
Mechanism of Action
The mechanism of action of 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride with analogous compounds in terms of structural features, synthesis routes, and applications.
Table 1: Key Structural and Functional Differences
Structural Analysis
- Parent Compound (4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one): Lacks the amino and hydrochloride groups, rendering it less polar but more reactive in cycloaddition or coupling reactions .
- Methyl-Substituted Analog : The methyl group at position 4 increases steric hindrance, limiting its utility in nucleophilic substitutions but enhancing stability in McMurry coupling reactions .
- Trifluoroacetamido-Dichloro Derivative : The electron-withdrawing trifluoroacetamido and dichloro groups reduce electron density on the thiophene ring, favoring electrophilic substitution at specific positions .
Research Findings and Contradictions
- Stability: The hydrochloride salt form of the target compound offers superior shelf-life over non-salt analogs like the parent ketone, which is prone to oxidation .
Q & A
Q. What are the standard synthetic routes for 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including cyclization and functionalization of thiophene derivatives. For example, carboxylation of thiophene-3-carboxylic acid can be optimized as a first step to improve yield . Subsequent steps may involve hydroxylamine hydrochloride and sodium acetate in ethanol/water mixtures to form oxime intermediates . McMurry coupling reactions using cyclopenta[b]thiophen-6-one derivatives have also been employed to construct fused-ring systems . Key intermediates include trifluoroacetamide-protected cyclopenta[b]thiophenones and oxime derivatives .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Structural confirmation relies on IR spectroscopy (C=O and NH₂ stretching bands), ¹H/¹³C-NMR (to resolve dihydrothiophene ring protons and amino group signals), and elemental analysis . Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation: bond lengths (e.g., C–C = 1.47–1.52 Å) and angles are refined using programs like SHELXL .
Q. What pharmacological applications or biological targets are associated with this compound?
While direct pharmacological data are limited, structurally related cyclopenta[b]thiophenones act as NMDA receptor antagonists or negative allosteric modulators, suggesting potential neuropharmacological applications . Heterocyclic analogs (e.g., triazole derivatives) exhibit diverse bioactivity, including anticonvulsant and antimicrobial properties .
Advanced Research Questions
Q. What computational methods are used to analyze the compound's electronic structure or conformation?
Density Functional Theory (DFT) and ab initio calculations are employed to correlate experimental ¹H/¹³C-NMR data with electronic properties. For example, Mulliken charges and HOMO-LUMO gaps can predict reactivity and stability of the dihydrothiophene ring . Conformational analysis of the hydrochloride salt may require solvent-phase DFT simulations to account for protonation effects.
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR and X-ray data (e.g., unexpected proton coupling or bond lengths) are addressed by:
Q. What are the challenges in achieving high enantiomeric purity during synthesis?
Racemization can occur at the amino group or during cyclization steps. Strategies include:
Q. How is the SHELX software suite applied in crystallographic refinement of this compound?
SHELXL refines atomic coordinates and thermal parameters against SC-XRD data. For cyclopenta[b]thiophenones, key steps include:
- Assigning anisotropic displacement parameters for sulfur and chlorine atoms.
- Modeling hydrogen atoms using riding models or free refinement for NH₂ groups .
- Validating refinement with R-factors (e.g., R₁ < 0.05 for high-quality datasets) .
Methodological Considerations
- Synthesis Optimization : Replace traditional carboxylation with microwave-assisted methods to reduce reaction time .
- Crystallization : Use slow evaporation in ethanol/water (1:1) to grow diffraction-quality crystals .
- Data Validation : Cross-reference IR, NMR, and SC-XRD data to confirm protonation states and tautomeric forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
